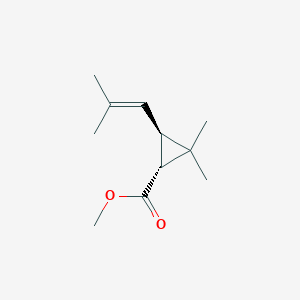
(+)-Phenazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Phenazocine is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. Unlike some other opioids, this compound has a unique chemical structure that contributes to its distinct pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine involves several key steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Functional Group Modifications:
Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Phenazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(+)-Phenazocine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of opioids.
Biology: Researchers use this compound to investigate the biological pathways involved in pain perception and opioid receptor interactions.
Medicine: The compound is explored for its potential use in pain management, particularly in cases where traditional opioids may not be effective.
Industry: this compound is used in the development of new analgesic drugs and formulations.
Mecanismo De Acción
(+)-Phenazocine exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound’s unique structure allows it to interact with these receptors in a way that differs from other opioids, contributing to its distinct pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A natural opioid with potent analgesic properties.
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Buprenorphine: A partial opioid agonist used for pain relief and opioid addiction treatment.
Uniqueness of (+)-Phenazocine
This compound is unique due to its benzomorphan structure, which provides a different interaction profile with opioid receptors compared to other opioids. This uniqueness may offer advantages in terms of efficacy and side effect profile, making it a valuable compound for further research and development.
Propiedades
| 64023-93-4 | |
Fórmula molecular |
C22H27NO |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1 |
Clave InChI |
ZQHYKVKNPWDQSL-XGRCMKMKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




